molecular formula C4H9NO2S B3029571 1,4-Oxathiane sulfoximine CAS No. 708257-15-2

1,4-Oxathiane sulfoximine

Cat. No.: B3029571
CAS No.: 708257-15-2
M. Wt: 135.19
InChI Key: UGKYIHYYWHSBPK-UHFFFAOYSA-N
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Description

1,4-Oxathiane sulfoximine: is a heterocyclic compound containing one oxygen atom, one sulfur atom, and a sulfoximine group within a six-membered ring structure

Biochemical Analysis

Biochemical Properties

1,4-Oxathiane sulfoximine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, thereby modulating their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation through various pathways, leading to the formation of metabolites that may have different biological activities . These temporal changes are essential for understanding the compound’s overall impact in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s overall biological activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Oxathiane sulfoximine can be synthesized through several methods. One common approach involves the reaction of 1,4-oxathiane with sulfoximine precursors under specific conditions. For example, the reaction of 1,4-oxathiane with sulfonylamides in the presence of iodobenzene diacetate and magnesium oxide can yield the desired sulfoximine compound . Another method involves the use of hypervalent iodine reagents to facilitate the NH transfer to sulfoxides, forming sulfoximines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxathiane sulfoximine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Calcium hypochlorite, sodium periodate.

    Reducing Agents: Hydrogen gas, metal hydrides.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

1,4-Oxathiane sulfoximine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1,4-Oxathiane sulfoximine is unique due to its six-membered ring structure containing both oxygen and sulfur atoms, along with the sulfoximine group. This combination of features imparts distinct chemical properties and reactivity, making it valuable in diverse research and industrial applications.

Properties

IUPAC Name

4-imino-1,4-oxathiane 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-8(6)3-1-7-2-4-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKYIHYYWHSBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717172
Record name 4-Imino-1,4lambda~6~-oxathian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708257-15-2
Record name 4-Imino-1,4lambda~6~-oxathian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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